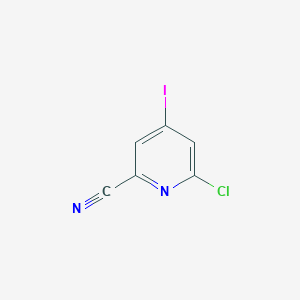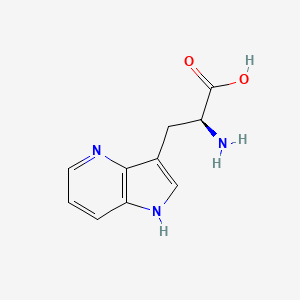
4-Azatryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azatryptophan is a chemical compound that is an analogue of the amino acid tryptophan . It is often used in research due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of tryptophan, with the difference being the presence of an azaindole ring . This unique structure allows this compound to have different physical and chemical properties compared to tryptophan .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of fluorescence properties . For example, one study investigated the fluorescence properties of tryptophan and its analogues, including this compound, using two novel fluorescence spectroscopic techniques .Wissenschaftliche Forschungsanwendungen
Photophysical Probe for Protein Structure and Dynamics : 7-Azatryptophan, an analog of 4-Azatryptophan, has been utilized as a photophysical probe in protein studies. Its spectral characteristics are easily distinguishable from those of tryptophan, making it suitable for investigating protein structure and dynamics. It has been incorporated into synthetic peptides and shown to be a competitive inhibitor of α-chymotrypsin (Rich et al., 1993).
Fluorescence Studies : The fluorescence spectrum and lifetime of 7-Azatryptophan are sensitive to environmental changes, making it an ideal noninvasive in situ probe for protein structure and dynamics (Négrerie et al., 1990).
Synthesis and Purification : Research has focused on the chemoenzymatic synthesis of the enantiomers of 7-Azatryptophan, highlighting its potent fluorescent activity and its application in probing the structure and dynamics of proteins and peptides (Lecointe et al., 1998).
In Vivo Protein Studies : Azatryptophans, such as this compound, have been used in vivo for the expression of colored proteins without post-translational modification. They serve as isosteric substitutes for natural tryptophan in cellular proteins, with unique spectral features like red-shifted fluorescence (Merkel et al., 2010).
Excited State Tautomerization Studies : The chromophoric moieties of azatryptophan analogs have been studied for their potential as fluorescent probes. Research has characterized the photophysical properties of these analogs, particularly focusing on their behavior in different environments (Cash et al., 2005).
Fluorescence Emission in Reverse Micellar Environments : The fluorescence emission behavior of 7-azatryptophan in reverse micelles has been reported, emphasizing its potential as a probe for water-restricted environments, relevant to biomembranes (Guharay & Sengupta, 1996).
Nitrogen Starvation Studies in Cyanobacteria : DL-7-azatryptophan has been used to study nitrogen starvation in cyanobacteria, revealing its impact on heterocyst differentiation and nitrogen metabolism (Chen et al., 1987).
Peptide and Protein Interaction Studies : 7-Azatryptophan has been incorporated into peptides and proteins for studies on small molecule-protein interactions and for probing protein folding and thrombin recognition (Rich et al., 1995; De Filippis et al., 2004).
Biosynthetic Incorporation into Proteins : Research has also been conducted on the biosynthetic incorporation of tryptophan analogues, including 7-azatryptophan, into proteins to study their spectroscopic characteristics and the effect on protein structure (Wong & Eftink, 1998).
Zukünftige Richtungen
The use of 4-Azatryptophan in research is likely to continue, given its unique properties and usefulness as a tool for studying protein structure and function . Future research may focus on further elucidating the properties of this compound and its potential applications in various fields of study .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8/h1-3,5,7,13H,4,11H2,(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICCYWIDRZLXIS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=CN2)C[C@@H](C(=O)O)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


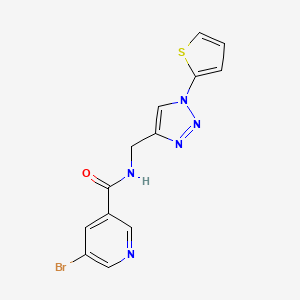
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
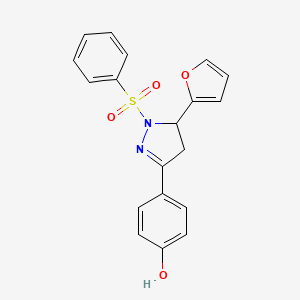
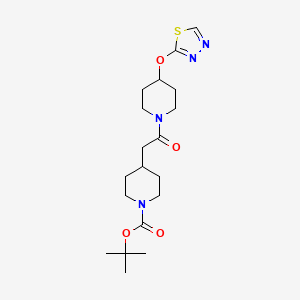
![(Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide](/img/structure/B2611012.png)

![[2-(3,4-Dimethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2611015.png)
![N-[(3-Methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetamide](/img/structure/B2611017.png)
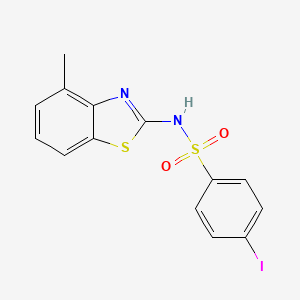
![8-[2-(2-bromo-3-phenylprop-2-en-1-ylidene)hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611023.png)


